molecular formula C16H18N2O B5336157 N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B5336157
M. Wt: 254.33 g/mol
InChI Key: VWLHGSQCQUJAGT-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and an ethylphenyl group. It has a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol

Preparation Methods

The synthesis of N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of 4-ethylacetophenone with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[1-(4-methylphenyl)ethyl]pyridine-3-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and chemical reactivity.

    N-[1-(4-ethylphenyl)ethyl]pyridine-4-carboxamide: This isomer has the carboxamide group attached to the 4-position of the pyridine ring instead of the 3-position. .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-13-6-8-14(9-7-13)12(2)18-16(19)15-5-4-10-17-11-15/h4-12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLHGSQCQUJAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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